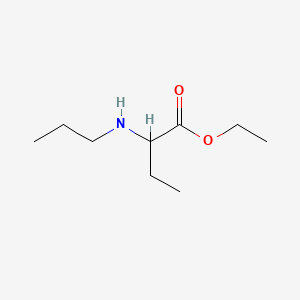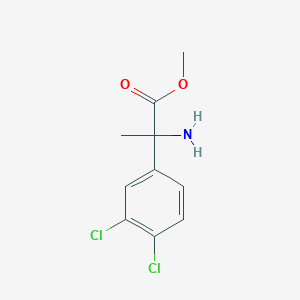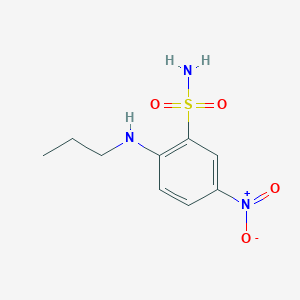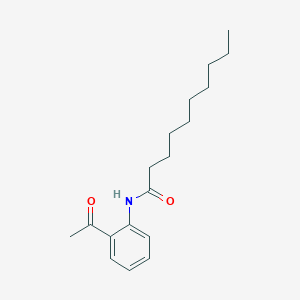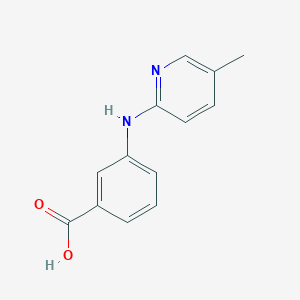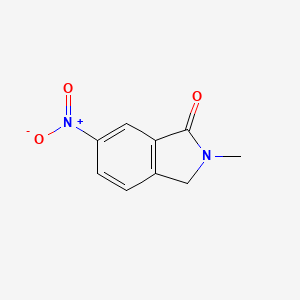
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-6-nitro-
Vue d'ensemble
Description
“1H-Isoindol-1-one, 2,3-dihydro-2-methyl-6-nitro-” is a chemical compound. Its CAS Registry Number is 480-91-1 . The compound has a molecular formula of C8H7NO .
Physical And Chemical Properties Analysis
The compound “1H-Isoindol-1-one, 2,3-dihydro-2-methyl-6-nitro-” has a molecular weight of 133.1473 . It has a density of 1.198g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties : 1H-Isoindol-1-one, 2,3-dihydro-2-methyl-6-nitro-, is utilized in various synthetic processes. For instance, it is formed through a sigmatropic shift-elimination-cyclisation cascade, and its dihydro compound is obtained via catalytic reduction. This process demonstrates the compound's reactivity and significance in synthetic chemistry (Crawford et al., 2008).
Molecular Structure and Spectroscopic Properties : Studies have been conducted on the molecular structure and spectroscopic properties of 1H-Isoindol-1-one derivatives. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Hennige et al., 1988).
Nitrosation Reactions : The compound's behavior during nitrosation reactions is of significant interest. Research has shown that nitrosation of related indoles leads to various products, demonstrating the compound's potential in organic synthesis and chemical reaction studies (Jackson et al., 1977).
Inhibition of Poly (ADP-Ribose) Polymerase-1 (PARP-1) : Novel derivatives of 1H-Isoindol-1-one have been found to be potent inhibitors of PARP-1, an enzyme involved in DNA repair. This finding is significant for the development of therapeutic agents in cancer treatment (Jagtap et al., 2004).
One-Pot Synthesis Applications : The compound has been used in one-pot synthesis processes, such as the synthesis of alkyl and aryl methylene derivatives, demonstrating its versatility and efficiency in organic synthesis (Couture et al., 1997).
EPR and NMR Studies : Isoindolin-1-ones have been studied using Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide insights into the electronic and structural properties of these compounds (Bolton et al., 1993).
Potential in Sickle Cell Disease Treatment : Certain derivatives of 1H-Isoindol-1-one have been assessed for their genotoxicity in the context of treating sickle cell disease. This research highlights the compound's potential application in developing safer drugs for this condition (dos Santos et al., 2011).
Propriétés
IUPAC Name |
2-methyl-6-nitro-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-10-5-6-2-3-7(11(13)14)4-8(6)9(10)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEFFIFTXQYMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitro-isoindolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



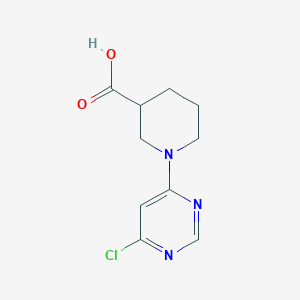
![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)
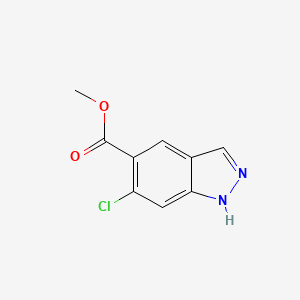
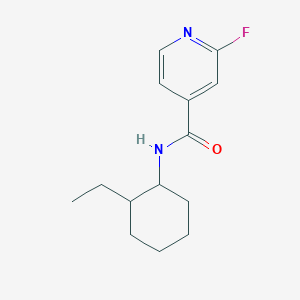
![[10]Cycloparaphenylene](/img/structure/B1429677.png)
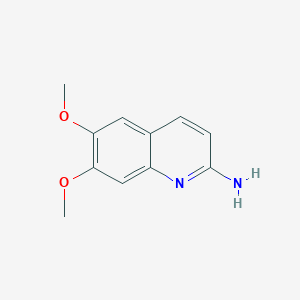
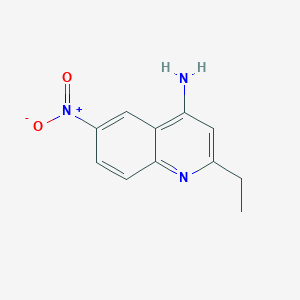

![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)
